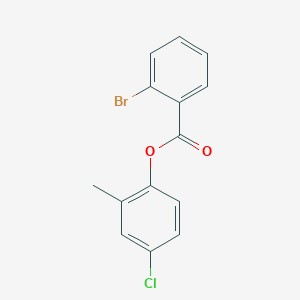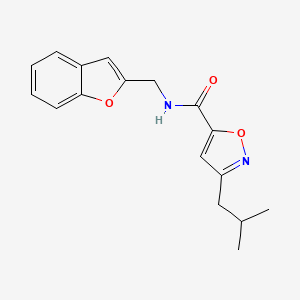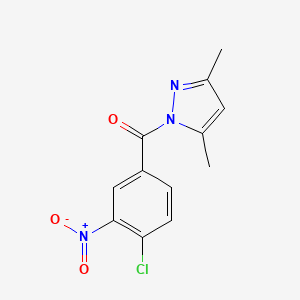![molecular formula C22H25N3O B5577590 3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride](/img/structure/B5577590.png)
3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride, also known as TMIH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMIH is a heterocyclic compound that belongs to the indole family and has been synthesized using various methods.
作用機序
The mechanism of action of 3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride is not fully understood, but it is believed to involve the interaction of 3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride with metal ions and the formation of a complex. This complex can then interact with various biomolecules, leading to the observed biological effects.
Biochemical and Physiological Effects:
3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, anti-inflammatory and antioxidant properties, and selective binding to metal ions. These effects make 3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride a potential candidate for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of 3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride is its ability to selectively bind to metal ions, which makes it a potential candidate for the detection of these ions in biological and environmental samples. However, 3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research on 3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride. One potential direction is the development of 3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride-based fluorescent probes for the detection of metal ions in biological and environmental samples. Another direction is the further exploration of 3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride and its potential toxicity.
合成法
3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride can be synthesized using various methods, including the reaction of 3,5,7-trimethyl-1H-indole with 3-phenylpiperazine-1-carboxylic acid and subsequent reaction with thionyl chloride and hydrogen chloride. Another method involves the reaction of 3,5,7-trimethyl-1H-indole with 3-phenylpiperazine and subsequent reaction with phosgene and hydrogen chloride. These methods have been optimized to produce 3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride in high yields with good purity.
科学的研究の応用
3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the key areas of research has been its use as a fluorescent probe for the detection of metal ions. 3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride has been shown to selectively bind to metal ions such as copper, zinc, and cadmium, which makes it a potential candidate for the detection of these ions in biological and environmental samples.
Another area of research has been the use of 3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride as a potential therapeutic agent for the treatment of various diseases. 3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
(3-phenylpiperazin-1-yl)-(3,5,7-trimethyl-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-14-11-15(2)20-18(12-14)16(3)21(24-20)22(26)25-10-9-23-19(13-25)17-7-5-4-6-8-17/h4-8,11-12,19,23-24H,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYWWRQCGWQGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CCNC(C3)C4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5577509.png)




![2-[1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5577551.png)
![1-[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5577557.png)
![methyl 4-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B5577560.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5577564.png)
![4-(4-fluorophenyl)-1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-piperidinol](/img/structure/B5577571.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5577576.png)
![3-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5577588.png)

